molecular formula C21H16F3NO2 B10850954 N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide

N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide

Cat. No.: B10850954
M. Wt: 371.4 g/mol
InChI Key: JDGSUZBWUUXJCN-UHFFFAOYSA-N
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Description

N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a phenoxybenzamide structure. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzylamine, which is then reacted with 4-phenoxybenzoyl chloride to form the desired benzamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, such as metabotropic glutamate receptor 5 (mGlu5). This modulation can influence various cellular pathways, leading to effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide stands out due to its specific combination of the trifluoromethyl group and phenoxybenzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16F3NO2

Molecular Weight

371.4 g/mol

IUPAC Name

4-phenoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)17-10-6-15(7-11-17)14-25-20(26)16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-13H,14H2,(H,25,26)

InChI Key

JDGSUZBWUUXJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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